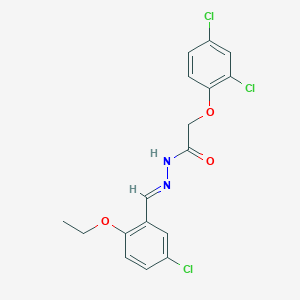![molecular formula C20H21Cl3N2O3S B298248 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B298248.png)
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a chemical compound that has been synthesized and studied for its potential scientific research applications. This compound is also known by its chemical name, TAK-659, and has been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
The mechanism of action of 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves the inhibition of several key enzymes involved in cancer cell growth and proliferation, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). By inhibiting these enzymes, this compound is able to slow or stop the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has a number of biochemical and physiological effects, including the inhibition of BTK, ITK, and JAK3 enzymes, as well as the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide for lab experiments is its ability to selectively target specific enzymes involved in cancer cell growth and proliferation. This makes it a valuable tool for studying the molecular mechanisms underlying cancer development and progression. However, one limitation of this compound is that it may have off-target effects on other enzymes or pathways, which could complicate data interpretation in some experiments.
未来方向
There are several future directions for research on 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One area of interest is the development of new cancer treatments based on this compound, either alone or in combination with other drugs. Another area of interest is the investigation of this compound's potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the molecular mechanisms underlying the biochemical and physiological effects of this compound, as well as its potential limitations and off-target effects.
合成方法
The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves a multi-step process that begins with the reaction of 3,4-dichlorobenzylamine with 2-bromoethyl benzenesulfonate to form 3,4-dichlorobenzyl 2-benzenesulfonylethylamine. This intermediate compound is then reacted with piperidine-2,6-dione to form the final product, 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide.
科学研究应用
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer treatments.
属性
产品名称 |
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide |
|---|---|
分子式 |
C20H21Cl3N2O3S |
分子量 |
475.8 g/mol |
IUPAC 名称 |
4-chloro-N-[(3,4-dichlorophenyl)methyl]-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21Cl3N2O3S/c21-16-5-7-17(8-6-16)29(27,28)25(13-15-4-9-18(22)19(23)12-15)14-20(26)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11,13-14H2 |
InChI 键 |
BHACMNPHQXQMHI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1CCN(CC1)C(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)
![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)

![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298180.png)
![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298186.png)